![molecular formula C8H13NO2 B15225721 Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B15225721.png)
Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid: is a chemical compound with the molecular formula C8H13NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of octahydrocyclopenta[b]pyrrole-3a-carboxylic acid typically involves the use of protected octahydrocyclopenta[b]pyrrole as a starting material. One common method includes the following steps:
Starting Material: Octahydrocyclopenta[b]pyrrole protected by N.
Solvents: Tetrahydrofuran, methyl tert-butyl ether, or dioxane.
Reagents: Chiral organic ligands and lithium alkylide.
Reaction Conditions: The reaction is carried out at temperatures ranging from -50°C to -78°C for 2-3 hours.
Final Step: The reaction product is then treated with carbon dioxide or ethyl chloroformate to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic chemistry.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of octahydrocyclopenta[b]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid
- Octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
- Pyrrole-2-carboxylic acid
Uniqueness: Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(8)9-5-4-8/h6,9H,1-5H2,(H,10,11) |
InChI Key |
OUQOATBOHJQCRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)(CCN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


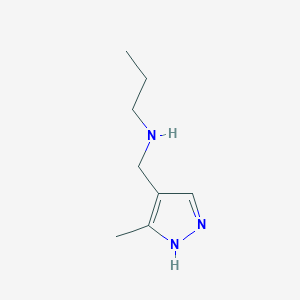
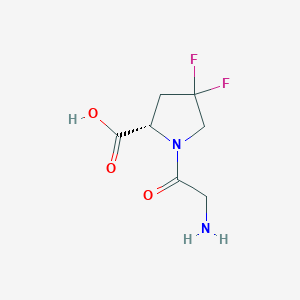
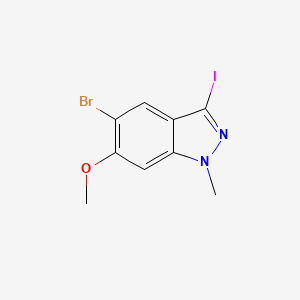
![3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15225656.png)
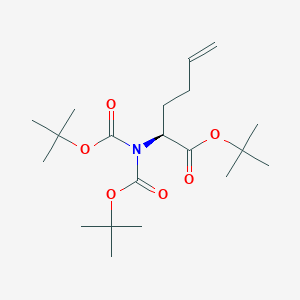
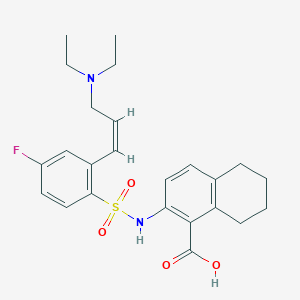

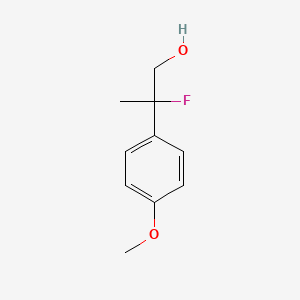
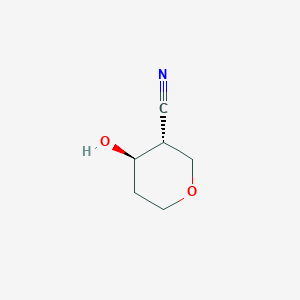
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15225696.png)
![tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate](/img/structure/B15225708.png)

![tert-Butyl (R)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B15225733.png)

